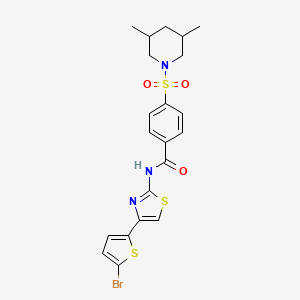
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H22BrN3O3S3 and its molecular weight is 540.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a brominated thiophene moiety, and a sulfonyl group attached to a benzamide structure. The presence of these functional groups contributes to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C17H18BrN3O2S |
| Molecular Weight | 404.31 g/mol |
| CAS Number | 941878-00-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Antimicrobial Activity : The thiazole and thiophene rings are known to exhibit antimicrobial properties. Studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains by disrupting cell wall synthesis and function.
- Anticancer Activity : Research has shown that thiazole derivatives can induce apoptosis in cancer cells by interfering with signaling pathways involved in cell proliferation and survival. This compound may inhibit specific kinases or transcription factors that are critical for cancer cell growth.
- Enzyme Inhibition : The sulfonamide group may enhance the compound's ability to inhibit enzymes involved in metabolic pathways, potentially leading to reduced growth rates in pathogenic organisms or cancer cells.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Antimicrobial Studies
In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a therapeutic agent.
Anticancer Studies
Cell viability assays using various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) showed that the compound significantly reduced cell proliferation in a dose-dependent manner. Flow cytometry analysis indicated an increase in apoptotic cells following treatment with the compound, confirming its anticancer potential .
Case Studies
- Case Study on Antibacterial Efficacy : A study involving the evaluation of the compound against Staphylococcus aureus showed an MIC of 16 µg/mL, indicating strong antibacterial properties. The study concluded that the compound could be further developed into an antimicrobial agent.
- Case Study on Cancer Cell Lines : In a comparative study with other thiazole derivatives, this compound demonstrated superior efficacy against A549 cells with an IC50 value of 12 µM, highlighting its potential as an anticancer drug candidate .
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3S3/c1-13-9-14(2)11-25(10-13)31(27,28)16-5-3-15(4-6-16)20(26)24-21-23-17(12-29-21)18-7-8-19(22)30-18/h3-8,12-14H,9-11H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAQWDGZQQCJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














